molecular formula C16H26N4O3S B2852152 3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2415455-61-5

3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2852152
CAS No.: 2415455-61-5
M. Wt: 354.47
InChI Key: YBIPRHPGHUYKEL-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is a synthetic compound with a molecular formula of C16H26N4O3S and a molecular weight of 354.47. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiomorpholine moiety, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The thiomorpholine moiety is then attached through a series of reactions involving thiolation and cyclization. The final step involves the formation of the carboxamide group under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Scientific Research Applications

3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Thiomorpholine derivatives: Compounds containing the thiomorpholine moiety may exhibit similar chemical reactivity and biological properties.

    Methoxy-substituted compounds: The presence of the methoxy group can influence the compound’s solubility, reactivity, and biological activity

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19-11-13(15(18-19)22-2)14(21)17-12-16(3-7-23-8-4-16)20-5-9-24-10-6-20/h11H,3-10,12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPRHPGHUYKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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